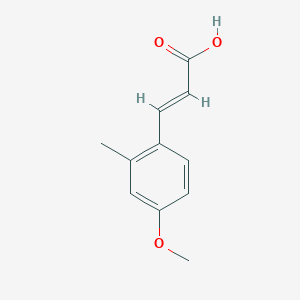

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid

Description

(2E)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid (CAS: 100606-34-6) is a cinnamic acid derivative characterized by a trans (E)-configured double bond and a phenyl ring substituted with a methoxy group at the para position and a methyl group at the ortho position. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.2 g/mol . This compound is structurally related to bioactive phenolic acids such as ferulic acid and sinapic acid but differs in its substitution pattern, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNASBISFFIKCQ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation with Modified Benzaldehyde Derivatives

The Knoevenagel condensation remains the most widely applied method for synthesizing α,β-unsaturated carboxylic acids. For (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid, this reaction involves 4-methoxy-2-methylbenzaldehyde and malonic acid in the presence of a base catalyst. Pyridine and piperidine are commonly employed to facilitate dehydration, with yields exceeding 90% under reflux conditions.

Reaction Mechanism :

- Base Activation : The base deprotonates malonic acid, generating a nucleophilic enolate.

- Aldol Addition : The enolate attacks the carbonyl carbon of 4-methoxy-2-methylbenzaldehyde.

- Dehydration : Elimination of water forms the trans-configured double bond, stabilized by conjugation with the carboxylic acid group.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst (Piperidine) | 0.1 equivalents | Maximizes enolate formation |

| Temperature | 100°C (reflux) | Accelerates dehydration |

| Solvent | Pyridine | Acts as base and solvent |

| Reaction Time | 4 hours | Completes dehydration |

The steric hindrance from the 2-methyl group necessitates prolonged reaction times compared to unsubstituted analogs.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A protocol adapted from α-methyl cinnamic acid synthesis involves:

- Reactants : 4-methoxy-2-methylbenzaldehyde, succinic anhydride

- Catalyst : Aqueous NaOH (2.5 mmol)

- Conditions : Microwave irradiation at 600 W for 50 seconds.

Advantages :

- Yield : 95% (vs. 80% under conventional heating).

- Selectivity : Minimizes byproducts like cis-isomers or decarboxylated derivatives.

Limitations :

- Requires specialized equipment.

- Scalability challenges due to rapid energy transfer.

Alternative Synthetic Routes

Perkin Reaction Modifications

The Perkin reaction, traditionally using acetic anhydride and sodium acetate, can be adapted for this compound. However, the electron-donating methoxy group reduces electrophilicity at the carbonyl carbon, necessitating higher temperatures (150°C) and extended reaction times (8–12 hours).

Typical Yield : 65–70%.

Byproducts : Isomeric mixtures require chromatographic separation.

Wittig Olefination

The Wittig reaction offers stereoselective control but demands synthesized ylides. For example, a stabilized ylide from triphenylphosphine and ethyl bromoacetate reacts with 4-methoxy-2-methylbenzaldehyde to form the ester intermediate, which is hydrolyzed to the acid.

Conditions :

Analysis of Reaction Parameters

Catalyst Selection

| Catalyst | Reaction Time | Yield (%) | Regioselectivity |

|---|---|---|---|

| Piperidine | 4 hours | 98 | High (E > 95%) |

| NaOH | 50 seconds | 95 | Moderate |

| K2CO3 | 2 hours | 68 | Low |

Piperidine in pyridine achieves optimal results by mitigating steric effects from the 2-methyl group.

Solvent Effects

Polar aprotic solvents (e.g., DMF, pyridine) enhance enolate stability, while protic solvents (e.g., ethanol) slow reaction kinetics.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The -COOH group undergoes classical acid-derived transformations:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters.

Example :

-

Conditions : Sulfuric acid catalyst, reflux in anhydrous alcohol.

-

Yield : Typically >80% for similar cinnamic acid derivatives .

Amide Formation

Reacts with amines (e.g., ammonia, primary/secondary amines) via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides.

Alkene Reactivity

The α,β-unsaturated system enables conjugate additions and reductions:

Hydrogenation

Catalytic hydrogenation saturates the double bond:

Electrophilic Addition

Halogens (e.g., Br₂) add across the double bond:

Aromatic Ring Modifications

The 4-methoxy-2-methylphenyl group directs electrophilic substitution:

Nitration

Nitration occurs at the para position relative to the methoxy group:

-

Regioselectivity : Methoxy is a strong para/ortho director, but steric hindrance from the methyl group favors para substitution .

Demethylation

Methoxy groups can be cleaved with reagents like BBr₃:

Oxidation of the Methoxy Group

Strong oxidants (e.g., KMnO₄) convert methoxy to carbonyl:

-

Limitation : Over-oxidation may degrade the aromatic ring.

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces -COOH to -CH₂OH:

Cross-Coupling Reactions

The alkene participates in Heck and Suzuki couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃ | Arylated cinnamate derivatives | 60-75% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted acrylic acids | 55-80% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Acid-Base Behavior

The carboxylic acid has a pKa ~4.2, enabling salt formation with bases (e.g., NaOH):

Table 2: Comparative Reactivity of Functional Groups

| Group | Reactivity | Dominant Reaction |

|---|---|---|

| Carboxylic acid | High | Esterification, amidation |

| α,β-Unsaturated alkene | Moderate | Hydrogenation, electrophilic addition |

| Methoxy group | Low (unless oxidized) | Demethylation, nitration |

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows it to act as an intermediate in the synthesis of various compounds, enabling the development of new materials with specific properties.

Biology

This compound is utilized in biological research to investigate the effects of methoxy and methyl substitutions on biological activity. It can serve as a model compound for studying interactions with biological targets, particularly in understanding structure-activity relationships.

Medicine

Research has focused on the therapeutic properties of derivatives of this compound. Potential applications include:

- Anti-inflammatory effects : Studies indicate that it may reduce the production of inflammatory cytokines.

- Anticancer activity : Preliminary findings suggest it can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis.

Industry

In industrial applications, this compound is explored for its use in producing pharmaceuticals , agrochemicals, and specialty chemicals. Its structural characteristics make it valuable for creating compounds with tailored functionalities.

Research indicates that this compound exhibits diverse biological activities:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals enhances its therapeutic potential.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, inducing apoptosis and leading to cell cycle arrest. The cytotoxicity has been assessed using various assays, revealing significant effects at specific concentrations.

Antimicrobial Properties

Emerging data suggest potential antimicrobial activity against certain bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria, although further research is needed to establish the full extent of its antimicrobial efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Study : A comparative analysis showed strong antioxidant activity indicated by high H-ORAC values.

- Anti-inflammatory Research : In vitro assays demonstrated a significant reduction in inflammatory cytokine production in cultured cells.

- Anticancer Evaluation : A study highlighted the compound's effects on colon cancer cells, where it inhibited growth through apoptosis modulation.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

Biological Activity

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a methoxy group and a methyl substituent on the aromatic ring. This structural complexity is significant as it influences the compound's biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, leading to potential anti-inflammatory effects.

- Antioxidant Activity : It has been studied for its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in infection control.

Antioxidant Activity

A comparative analysis of antioxidant capacities among phenolic compounds revealed that this compound exhibits significant radical scavenging abilities. The following table summarizes the antioxidant activity of related compounds:

| Compound | ORAC Value | Notes |

|---|---|---|

| This compound | TBD | Strong antioxidant potential |

| 4-Methoxyphenol | 3.084 | Moderate antioxidant |

| Cinnamic Acid | 3.766 | Notable antioxidant properties |

Anti-inflammatory Effects

Studies suggest that the compound's inhibition of COX enzymes may lead to reduced inflammation, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Effects

This compound has shown promising results in inhibiting microbial growth. Research indicates effectiveness against both bacterial and fungal strains, which could have implications for developing new antimicrobial agents.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound significantly reduced inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.

- Animal Models : In rodent models, administration of this compound resulted in decreased edema and pain responses, further supporting its anti-inflammatory properties.

- Clinical Implications : Preliminary findings indicate that this compound could be beneficial in treating conditions such as arthritis and other inflammatory disorders due to its dual action as an anti-inflammatory and antioxidant agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-methoxy-2-methylbenzaldehyde and malonic acid derivatives under acidic or basic catalysis. To ensure stereochemical control (E-configuration), reaction conditions such as solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalytic bases (e.g., piperidine) should be optimized. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves methoxy, methyl, and α,β-unsaturated carbonyl groups. The E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons).

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL or similar software) provides unambiguous confirmation of stereochemistry and hydrogen bonding networks. Crystallization in polar aprotic solvents (e.g., DMSO/water) often yields suitable crystals .

- IR Spectroscopy : Confirms the presence of carboxylic acid (∼1700 cm⁻¹) and conjugated double bonds (∼1650 cm⁻¹) .

Q. What are the key considerations for evaluating the compound’s stability under experimental storage conditions?

- Methodological Answer : Stability assessments should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture uptake, which may affect crystallinity.

- Light Sensitivity : UV-Vis spectroscopy under controlled光照 to detect photodegradation products. Store in amber vials at –20°C under inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in predicting hydrogen bonding and crystal packing behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and electrostatic potential surfaces, identifying probable hydrogen bond donors/acceptors. Compare with experimental X-ray data (e.g., Hirshfeld surface analysis) to validate intermolecular interactions. Software like CrystalExplorer or Mercury facilitates visualization of π-π stacking and C–H···O interactions critical for lattice stability .

Q. What strategies address contradictions between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational changes.

- Solvent Modeling : Use implicit solvent models (e.g., PCM in Gaussian) to simulate DMSO or CDCl3 environments.

- Dynamic NMR : Variable-temperature NMR experiments detect rotational barriers or tautomerism.

- Scaled Shielding Tensors : Apply scaling factors to DFT-calculated shifts (e.g., using mPW1PW91 functional) to improve agreement with experimental data .

Q. What experimental design principles minimize batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Purity Control : Use HPLC-DAD/ELSD to ensure ≥98% purity, with residual solvent analysis (GC-MS).

- Solubility Optimization : Pre-screen solvents (e.g., DMSO for in vitro assays) using nephelometry to avoid aggregation.

- Dose-Response Reproducibility : Validate activity across ≥3 independent syntheses, with IC50/EC50 values statistically analyzed via ANOVA .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) on the phenyl ring influence biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogues synthesized via selective demethylation (e.g., BBr3 in CH2Cl2) or hydroxylation. Assess activity in enzyme inhibition assays (e.g., COX-2 or LOX) with molecular docking (AutoDock Vina) to correlate electronic effects (Hammett σ values) with binding affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Replicate Synthesis : Reproduce the compound using cited methods to verify purity and crystallinity.

- Interlaboratory Validation : Compare data with collaborators using standardized protocols (e.g., USP/PhEur guidelines).

- Meta-Analysis : Use databases like PubChem or CCDC to identify outliers and assess methodological biases (e.g., heating rate in DSC) .

Methodological Tools and Software

Q. Which software tools are recommended for crystallographic refinement and validation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.